Inosine-8-14C

Description

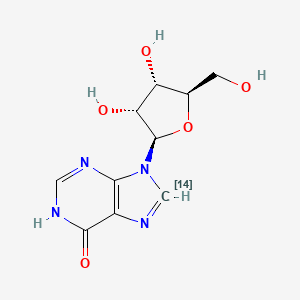

Inosine-8-14C (CAS 3926-71-4) is a radiochemically labeled nucleoside derivative of inosine, where the carbon-14 isotope is incorporated at the 8th position of the hypoxanthine base. Its molecular formula is C₁₀H₁₂N₄O₅, and it is structurally composed of hypoxanthine linked to a ribose sugar (Figure 1) . The 14C labeling enables precise tracking in metabolic studies, particularly in RNA synthesis, purine salvage pathways, and nucleotide recycling mechanisms. This compound is widely utilized in biochemical tracer experiments due to its stability and compatibility with enzymatic assays .

Properties

Molecular Formula |

C10H12N4O5 |

|---|---|

Molecular Weight |

270.22 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i3+2 |

InChI Key |

UGQMRVRMYYASKQ-USSWDBROSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=[14CH]N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Pathways and T Cell Function

Overview

Inosine serves as an alternative carbon source for T cells, especially under glucose-restricted conditions. Research indicates that Inosine-8-14C can be utilized by effector CD8+ T cells to support their growth and function. The metabolism of inosine involves conversion into hypoxanthine and ribose-5-phosphate, which are crucial for ATP production and biosynthetic processes.

Key Findings

- In vitro studies demonstrated that T cells metabolize this compound into various intermediates through the pentose phosphate pathway (PPP) and glycolysis, enhancing their anti-tumor efficacy when combined with immune checkpoint blockade therapies .

- The incorporation of carbon from Inosine-8-14C into metabolic intermediates was significantly higher than that from glucose, indicating its efficiency as a substrate under nutrient-limited conditions .

Data Table: Metabolic Intermediates from this compound Utilization

| Metabolite | Pathway | Carbon Source |

|---|---|---|

| Ribose-5-phosphate (R5P) | Pentose Phosphate Pathway | This compound |

| Fructose-6-phosphate (Fruc6P) | Glycolysis | This compound |

| Glucose-6-phosphate (G6P) | Glycolysis | This compound |

Cancer Research

Overview

Inosine's ability to enhance T cell function has implications for cancer therapy. Studies have shown that supplementation with this compound can improve the efficacy of adoptive T cell transfer and immune checkpoint inhibitors in tumor models.

Case Study Example

A study co-cultured mouse T effector cells with melanoma cells in glucose-free conditions supplemented with this compound. The results indicated a restoration of tumor-killing activity, demonstrating the compound's potential to overcome metabolic restrictions imposed by tumors .

Plant Biology

Overview

Inosine monophosphate oxidoreductase (IMPDH) plays a crucial role in purine metabolism in plants. The use of this compound allows researchers to trace metabolic pathways leading to ureide synthesis in legumes.

Key Findings

Research on cowpea nodules indicated that the oxidation of inosine monophosphate via IMPDH is a major pathway for purine base production. The utilization of radiolabeled inosine has provided insights into how plants synthesize essential metabolites necessary for growth and nitrogen fixation .

Data Table: Pathways of Purine Production from Inosine Monophosphate

| Pathway | Product | Proportion Utilized (%) |

|---|---|---|

| Xanthosine Monophosphate Pathway | Xanthosine | Variable |

| Inosine Pathway | Hypoxanthine | Variable |

Implications in Genetic Studies

In addition to its metabolic roles, this compound is valuable in genetic studies where purines are crucial for DNA synthesis. Its incorporation into DNA can be traced using radiolabeling techniques, allowing researchers to study nucleotide metabolism and the effects of genetic mutations on purine metabolism .

Comparison with Similar Compounds

2'-Deoxyoxanosine (CAS 88899-00-7)

Molecular Formula: C₁₀H₁₂N₄O₅ (identical to Inosine-8-14C) Structural Features:

Functional Differences :

- This compound: Used in RNA metabolism and isotope tracing due to ribose and 14C labeling.

- 2'-Deoxyoxanosine: Likely employed in DNA-related studies (e.g., antiviral or anticancer research) as a modified nucleoside analogue .

Non-Labeled Inosine (CAS 58-63-9)

Molecular Formula : C₁₀H₁₂N₄O₅

Key Difference :

- Lacks the 14C isotope, limiting its utility in tracer studies.

- Primarily used in non-radioactive biochemical assays or as a reference standard .

Functional Analogues

Iridin (CAS 491-74-7)

Functional Overlap :

- Both this compound and Iridin serve as reference substances in analytical chemistry (e.g., HPLC, mass spectrometry).

- Divergence: Iridin is used in phytochemical research, while this compound is specific to nucleotide metabolism .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight | Isotope Labeling | Primary Applications |

|---|---|---|---|---|---|

| This compound | 3926-71-4 | C₁₀H₁₂N₄O₅ | 268.23 (approx) | 14C at C8 | RNA metabolism, tracer studies |

| 2'-Deoxyoxanosine | 88899-00-7 | C₁₀H₁₂N₄O₅ | 268.23 | None | DNA modification research |

| Iridin | 491-74-7 | C₂₄H₂₆O₁₃ | 522.46 | None | Phytochemical reference standard |

Preparation Methods

Conventional Synthesis of Inosine Pranobex (Non-Radiolabeled)

A representative synthetic route for inosine pranobex involves:

- Reacting acetaminobenzoic acid with dimethylamino isopropyl alcohol in dehydrated alcohol to form a salt (dimethylamino isopropyl alcohol-to acetaminobenzoic acid salt) with a yield of approximately 95%.

- This salt is then reacted with inosine in ethanol and water under reduced pressure, followed by azeotropic dehydration with ethyl acetate to yield inosine pranobex with about 98% yield.

This method avoids hazardous oxidizing agents like potassium permanganate and uses safer solvents such as ethyl acetate, making it suitable for industrial production.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetaminobenzoic acid + dimethylamino isopropyl alcohol | 2-5 hours at 40-50°C in dehydrated alcohol | ~95 | Formation of salt, crystallization with ethyl acetate |

| 2 | Salt + inosine | Stirring, reduced pressure evaporation, azeotropic dehydration | ~98 | Product isolation, high purity |

Radiolabeling Strategies for Inosine-8-14C

Incorporation of Carbon-14 at the 8-Position

The 8-position labeling of inosine with carbon-14 typically involves the use of [8-14C]-hypoxanthine or [8-14C]-adenine as precursors, which are enzymatically or chemically converted into this compound. This approach leverages purine salvage pathways or synthetic enzymatic reactions to incorporate the label precisely.

- For example, enzymatic phosphorylation and conversion reactions in cell extracts or erythrocytes can produce inosine triphosphate labeled at carbon-14, demonstrating the metabolic incorporation of the isotope.

- Radiolabeled inosine can also be synthesized chemically by incorporating 14C-labeled cyanide or carbon monoxide precursors in late-stage carbonylation or cyanation reactions, though these methods require careful handling of radioactive materials.

Late-Stage Carbon-14 Labeling and Isotope Exchange

Recent advances in radiochemistry allow late-stage labeling of complex molecules, including nucleosides, by isotope exchange or palladium-catalyzed carbonylation:

- Late-stage labeling inserts 14C into a functional group such as a nitrile or carboxyl group without the need for extensive precursor synthesis.

- These methods provide high specific activity and reduce synthetic steps but require specialized catalysts and conditions.

Experimental Findings and Analytical Data

Purity and Yield

- The synthesis of inosine pranobex using the salt formation and reaction with inosine yields a white crystalline powder with a purity exceeding 99% as confirmed by infrared absorption spectroscopy and nuclear magnetic resonance (NMR).

- Radiochemical purity and specific activity of this compound are typically confirmed by chromatographic techniques such as paper chromatography and radio-detection methods.

Metabolic Studies Using this compound

- Studies involving intravenous administration of this compound in animal models show rapid elimination and metabolic conversion, highlighting the importance of precise labeling for tracing metabolic pathways.

- Inosine monophosphate oxidoreductase activity studies using 14C-labeled inosine monophosphate reveal predominant metabolic routes and the fate of the labeled compound in biological systems.

Summary Table of Preparation Methods for this compound

Q & A

Basic Research Questions

Q. How is Inosine-8- structurally characterized, and what methods validate its isotopic purity?

- Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the inosine backbone and the label at the C8 position. Isotopic purity is quantified via liquid scintillation counting (LSC) coupled with radiometric HPLC, ensuring minimal unlabeled contaminants. For reproducibility, detailed experimental protocols should align with guidelines for reporting synthetic procedures, including spectral data and purity thresholds (e.g., ≥95% isotopic enrichment) .

Q. What synthetic methodologies are commonly used to prepare Inosine-8-?

- Answer : Two primary routes are employed:

- Chemical synthesis : -labeled precursors (e.g., adenine-8-) are enzymatically converted to inosine using purine nucleoside phosphorylase.

- Biosynthesis : Radiolabeled hypoxanthine is incorporated into inosine via microbial or cell-free systems. Method selection depends on yield, scalability, and isotopic stability. Researchers must validate synthetic pathways using tracer recovery assays and purity checks .

Q. Which analytical techniques are optimal for detecting Inosine-8- in complex biological matrices?

- Answer : Reverse-phase HPLC paired with radiometric detection (e.g., flow-through scintillation) is standard. For low-abundance samples, tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) enhances sensitivity. Calibration curves using unlabeled inosine as a carrier ensure quantitation accuracy, as outlined in methodologies for isotopic dilution analysis .

Advanced Research Questions

Q. How should experimental designs be optimized to track purine metabolism using Inosine-8- in dynamic systems?

- Answer : Key considerations include:

- Isotopic dilution : Pre-equilibrate cells/tissues with unlabeled inosine to minimize background noise.

- Time-course sampling : Capture transient metabolic fluxes (e.g., salvage vs. de novo pathways).

- Compartmentalization : Use subcellular fractionation to distinguish cytosolic vs. mitochondrial pools.

- Controls : Include -free blanks and metabolic inhibitors (e.g., mycophenolic acid) to validate specificity .

Q. How can researchers resolve contradictions in enrichment data from in vivo tracer studies?

- Answer : Discrepancies often arise from:

- Analytical variability : Standardize sample preparation (e.g., quenching metabolism rapidly in liquid nitrogen).

- Metabolic heterogeneity : Use genetically homogeneous models (e.g., clonal cell lines) or single-cell radiometry.

- Pathway crosstalk : Apply kinetic modeling (e.g., isotopomer spectral analysis) to deconvolve competing pathways. Peer-review protocols for data validation, as per reproducibility guidelines, are critical .

Q. What strategies ensure accurate measurement of incorporation rates in longitudinal studies?

- Answer :

- Calibration : Use internal standards (e.g., -inosine) to correct for quenching effects.

- Decay correction : Adjust for decay in long-term experiments using half-life calculations.

- Cross-validation : Compare radiometric data with stable isotope (e.g., ) LC-MS results to confirm linearity .

Q. How is Inosine-8- stability assessed under varying physiological conditions?

- Answer : Stability studies should evaluate:

- Thermal degradation : Incubate at 37°C in buffers mimicking intracellular pH (e.g., phosphate-buffered saline).

- Enzymatic cleavage : Test susceptibility to purine nucleosidases via time-course HPLC.

- Storage : Lyophilize aliquots at -80°C with desiccants to prevent radiolysis. Data should be reported with degradation half-lives and storage recommendations .

Q. What computational models are suitable for interpreting metabolic flux data from Inosine-8- studies?

- Answer : Compartmental models (e.g., COPASI or INCA) integrate time-resolved enrichment to map flux distributions. Bayesian inference can address parameter uncertainty, while Monte Carlo simulations test robustness against noise. Model assumptions (e.g., steady-state metabolism) must be explicitly stated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.